N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide
Description
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyrazine core substituted with an ethoxy group at position 7. A methyl group bridges the triazolo-pyrazine moiety to a tetrahydrothiophene-3-carboxamide 1,1-dioxide fragment. The sulfone group (1,1-dioxide) enhances metabolic stability and electronic properties, while the ethoxy substituent may improve solubility and pharmacokinetics compared to hydroxyl analogs .
Properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1,1-dioxothiolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4S/c1-2-22-13-11-17-16-10(18(11)5-4-14-13)7-15-12(19)9-3-6-23(20,21)8-9/h4-5,9H,2-3,6-8H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGZREMBROQVSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively. Overexpression or mutation of these kinases is often associated with various types of cancers.
Mode of Action
The compound interacts with its targets by inhibiting their kinase activities. This inhibition prevents the phosphorylation of downstream proteins, thereby disrupting the signaling pathways that promote cell proliferation and angiogenesis.
Biochemical Pathways
The affected pathways include the c-Met and VEGFR-2 signaling pathways . The c-Met pathway is involved in cell growth, survival, and migration, while the VEGFR-2 pathway is involved in angiogenesis. Inhibition of these pathways leads to reduced cell proliferation and angiogenesis, which can slow down tumor growth.
Pharmacokinetics
The compound’s potent inhibitory activities against c-met and vegfr-2 suggest that it may have good bioavailability.
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela. It also induces apoptosis in A549 cells. These effects are likely due to the compound’s inhibition of c-Met and VEGFR-2 signaling.
Action Environment
Biological Activity
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
The compound features a unique structure that allows it to interact with specific molecular targets, potentially modulating enzyme activity or signaling pathways. The triazolo-pyrazine core is known to bind to various enzymes and receptors, contributing to its biological effects. For instance, compounds within the triazolo[4,3-a]pyrazine class have demonstrated significant anti-cancer and anti-inflammatory properties by acting as dual inhibitors of c-Met and VEGFR-2, critical targets in cancer therapy .
Anticancer Activity
Research indicates that derivatives of triazolo-pyrazines exhibit promising anticancer activity. A study reported that certain triazolo-pyrazine derivatives showed cytotoxic effects against human malignant cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) . The compound's ability to inhibit key signaling pathways involved in cancer progression positions it as a potential lead compound for drug development.
Antibacterial and Antifungal Properties
In addition to anticancer activity, triazolo[4,3-a]pyrazine derivatives have been evaluated for their antibacterial and antifungal properties. Some studies reported moderate to good antibacterial activity against various pathogens . The presence of the tetrahydrothiophene moiety may enhance these biological activities by improving solubility and bioavailability.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits c-Met and VEGFR-2; cytotoxic to MCF-7 and Bel-7402 cell lines |
| Antibacterial | Moderate to good activity against various bacterial strains |
| Antifungal | Demonstrated antifungal effects in some derivatives |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of the Triazolo-Pyrazine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Ethoxy Group : Alkylation reactions using ethyl halides in the presence of bases like potassium carbonate are common.
- Formation of the Tetrahydrothiophene Moiety : This involves specific reaction conditions tailored to yield the desired product efficiently .
Case Study 1: Anticancer Activity Evaluation
A study focused on evaluating the cytotoxicity of various triazolo-pyrazine derivatives against breast cancer cell lines (MCF-7). Among the tested compounds, one derivative exhibited IC50 values significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Screening
Another study assessed the antibacterial properties of synthesized triazolo-pyrazine derivatives against common pathogens. The results showed that several compounds had comparable effectiveness to established antibiotics such as streptomycin . This highlights the therapeutic potential of these compounds in treating bacterial infections.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Compounds
Research Findings and Implications
- Synthetic Strategies : The tetrahydrothiophene 1,1-dioxide moiety can be synthesized via heterocyclization reactions involving sulfonyl hydrazides, as seen in related compounds .
- Ethoxy substitution may enhance metabolic stability compared to hydroxyl analogs .
- Structure-Activity Relationships (SAR): The triazolo-pyrazine core is critical for binding to adenosine receptors or kinases. Sulfone groups improve solubility and target engagement, while substituents like ethoxy balance lipophilicity and bioavailability .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide, and what key intermediates are involved?
- Methodological Answer : The synthesis of triazolo[4,3-a]pyrazine derivatives typically involves heterocyclization and coupling reactions. For example, triazolo-pyrazine intermediates can be synthesized via refluxing with diethyl oxalate in THF, followed by fluoroacylation using trifluoroethyl acetate in dioxane (as seen in analogous syntheses ). Carboxamide linkages, such as the tetrahydrothiophene-3-carboxamide moiety, are formed via EDCI·HCl/HOBt-mediated coupling in DMF at 60°C, with purification by recrystallization or column chromatography . Key intermediates include ethoxy-substituted triazolo-pyrazine precursors and activated carboxylic acid derivatives.
Q. How is the structural identity of this compound confirmed, and what spectroscopic techniques are critical for characterization?
- Methodological Answer :
- 1H/13C NMR : Assign signals for the ethoxy group (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.5 ppm for OCH2), triazolo-pyrazine protons (aromatic region δ ~7.0–9.0 ppm), and tetrahydrothiophene-dioxide protons (δ ~2.5–3.5 ppm for CH2/SO2) .
- IR Spectroscopy : Confirm the carboxamide C=O stretch (~1650–1680 cm⁻¹) and sulfone SO2 symmetric/asymmetric stretches (~1150–1350 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and isotopic patterns to confirm the molecular formula (e.g., C15H20N6O3S requires m/z 388.1284) .
Advanced Research Questions
Q. What experimental design considerations are critical for optimizing the yield of the tetrahydrothiophene-3-carboxamide coupling step?
- Methodological Answer :
- Solvent Selection : Anhydrous DMF is preferred for carboxamide bond formation due to its polar aprotic nature, which stabilizes transition states .
- Catalyst Ratios : Use a 2:1 molar ratio of EDCI·HCl/HOBt to substrate to minimize side reactions (e.g., racemization or hydrolysis) .
- Reaction Monitoring : TLC (silica gel, ethyl acetate/hexane) or LC-MS at 18-hour intervals ensures completion before workup .
- Purification : Recrystallization from Et2O/petroleum ether or gradient chromatography (e.g., 5–20% MeOH in DCM) improves purity .
Q. How can researchers resolve contradictions between computational predictions (e.g., molecular docking) and experimental biological activity data for this compound?
- Methodological Answer :
- Docking Validation : Re-evaluate docking parameters (e.g., grid box size, ligand protonation states) using software like AutoDock Vina. Compare results with known inhibitors of the target (e.g., 14-α-demethylase lanosterol, PDB:3LD6) to identify false positives .
- Experimental Replication : Perform dose-response assays (e.g., MIC tests for antifungal activity) in triplicate to confirm reproducibility. Use orthogonal assays (e.g., fluorescence-based enzymatic inhibition) to cross-validate results .
- Metabolite Analysis : Check for prodrug activation or metabolic degradation using liver microsome assays or LC-MS/MS .
Q. What strategies are recommended for elucidating the mechanism of action of this compound in enzyme inhibition studies?
- Methodological Answer :
- Kinetic Studies : Conduct time-dependent inhibition assays (e.g., pre-incubation with enzyme) to distinguish reversible vs. irreversible binding .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry to confirm direct interaction with the target .
- Site-Directed Mutagenesis : Engineer mutations in the enzyme’s active site (e.g., CYP51A1 for antifungal targets) to identify critical residues for inhibition .
Q. How can solubility challenges in biological assays be addressed, given the compound’s sulfone and carboxamide groups?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤1% v/v) for stock solutions, diluted in assay buffers containing cyclodextrins (e.g., HP-β-CD) to enhance solubility .
- Prodrug Derivatization : Synthesize ester or phosphate prodrugs of the carboxamide group to improve aqueous solubility, followed by enzymatic cleavage in vivo .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes or polymeric nanoparticles for sustained release in in vivo models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
